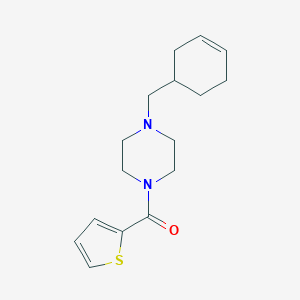![molecular formula C19H21N3O3 B247857 2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenoxyacetyl group and a 3-pyridinylcarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of 3-Methylphenoxyacetyl Chloride: This is achieved by reacting 3-methylphenol with acetyl chloride in the presence of a base such as pyridine.
Formation of 3-Pyridinylcarbonyl Chloride: This involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of piperazine with the two acyl chlorides formed in the previous steps under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy and pyridinyl groups can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
- 1-[(3-Methylphenoxy)acetyl]-4-propylpiperazine
Uniqueness
2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone is unique due to the presence of both phenoxy and pyridinyl groups, which can enhance its biological activity and specificity. The combination of these groups with the piperazine ring makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O3/c1-15-4-2-6-17(12-15)25-14-18(23)21-8-10-22(11-9-21)19(24)16-5-3-7-20-13-16/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
VKCCLMRNKZOQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247774.png)
![2-(3-Methylphenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B247775.png)

![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
